molecular formula C17H18BrN5O2S B4356216 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

Cat. No.: B4356216
M. Wt: 436.3 g/mol
InChI Key: MWXPKEYOSCSCGP-UHFFFAOYSA-N
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Description

3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a synthetic organic compound that features a pyrazole ring, a quinazolinone moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents might include brominating agents, methylating agents, and coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the bromine atom.

    Substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactive nature of pyrazole and quinazolinone derivatives.

Medicine

Medicinal applications could include the development of new pharmaceuticals, particularly in the areas of anti-cancer or anti-inflammatory drugs.

Industry

In industry, this compound might find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-methylpropanamide
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)-2-methylpropanamide

Uniqueness

The uniqueness of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE lies in its specific substitution pattern and the presence of both a pyrazole and a quinazolinone moiety. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2S/c1-9(8-22-11(3)14(18)10(2)20-22)15(24)21-23-16(25)12-6-4-5-7-13(12)19-17(23)26/h4-7,9H,8H2,1-3H3,(H,19,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPKEYOSCSCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE

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